molecular formula C16H11Cl2N3OS B402887 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 331818-35-0

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No. B402887
CAS RN: 331818-35-0
M. Wt: 364.2g/mol
InChI Key: UXOLSLSJJVXHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” is a compound that contains a thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Mechanism of Action

The mechanism of action of DMTD is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, DMTD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMTD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
DMTD has been shown to have a wide range of biochemical and physiological effects. In animal studies, DMTD has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, DMTD has been shown to have antioxidant properties, which may help protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTD in lab experiments is its ability to selectively target specific enzymes and proteins, which can help elucidate their roles in various biological processes. Additionally, DMTD is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using DMTD in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on DMTD. One area of interest is the development of novel materials based on DMTD, which could have unique properties and applications. Additionally, further research is needed to fully understand the mechanism of action of DMTD and its potential applications in medicine and agriculture. Finally, more studies are needed to determine the safety and toxicity of DMTD in various applications.

Synthesis Methods

DMTD can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with thiosemicarbazide, followed by the reaction of the resulting product with 3-methylbenzoyl chloride. The final product is obtained through purification and isolation.

Scientific Research Applications

DMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTD has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, DMTD has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMTD has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLSLSJJVXHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.